molecular formula C23H20ClFN2O3S B11447841 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11447841
M. Wt: 458.9 g/mol
InChI Key: JXUTVNCVUMSPSB-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2-chloro-6-fluorobenzyl and 4-ethoxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety profiles.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

  • 2-chloro-6-(4-fluorophenyl)isonicotinaldehyde
  • Other thieno[2,3-d]pyrimidine derivatives These compounds share structural similarities but may differ in their specific functional groups and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H20ClFN2O3S

Molecular Weight

458.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H20ClFN2O3S/c1-4-30-16-10-8-15(9-11-16)27-21(28)20-13(2)14(3)31-22(20)26(23(27)29)12-17-18(24)6-5-7-19(17)25/h5-11H,4,12H2,1-3H3

InChI Key

JXUTVNCVUMSPSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC=C4Cl)F)SC(=C3C)C

Origin of Product

United States

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